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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 15

Cat. No.: B12383129 Get Quote

A Note on Ambiguity: The designation "U-104" can refer to several distinct therapeutic agents in

cancer research. This document provides detailed application notes and protocols for three

such agents that have been investigated in combination with chemotherapy:

U-104 (SLC-0111): A selective inhibitor of carbonic anhydrase IX and XII.

PR-104: A hypoxia-activated DNA cross-linking agent.

AK-104 (Cadonilimab): A bispecific antibody targeting PD-1 and CTLA-4.

Please select the section relevant to your specific compound of interest.

Section 1: U-104 (SLC-0111) in Combination with
Chemotherapy
1.1. Introduction

U-104, also known as SLC-0111, is a potent ureidosulfonamide-based inhibitor of carbonic

anhydrase IX (CA IX) and XII (CA XII)[1]. These enzymes are highly expressed in hypoxic solid

tumors and contribute to the acidification of the tumor microenvironment, which is associated

with tumor progression, metastasis, and resistance to therapy[2][3]. By inhibiting CA IX/XII, U-

104 disrupts pH regulation, leading to intracellular acidification, reduced cell growth, and

apoptosis in cancer cells[2][3]. The rationale for combining U-104 with chemotherapy is to

potentially enhance the efficacy of cytotoxic agents by modulating the tumor microenvironment.
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1.2. Mechanism of Action: Signaling Pathway

U-104 targets carbonic anhydrases IX and XII, which are key regulators of intra- and

extracellular pH in tumor cells, particularly under hypoxic conditions. Inhibition of these

enzymes leads to a decrease in extracellular pH and an increase in intracellular pH, which can

induce apoptosis and inhibit cell growth.
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Caption: Mechanism of action of U-104 (SLC-0111).

1.3. Preclinical Data in Combination with Chemotherapy

Studies in prostate cancer models have investigated the combination of U-104 with

conventional chemotherapeutic agents. The results, however, did not demonstrate a synergistic

or sensitizing effect.

Table 1: Quantitative Data for U-104 in Combination with Chemotherapy
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Cell Line
Combinatio
n Agent

U-104
Concentrati
on

Chemother
apy
Concentrati
on

Outcome Reference

AT-1

(Prostate

Cancer)

Daunorubicin 50 µM 10 µM

No

intensification

of apoptotic

cell death. U-

104

attenuated

apoptosis

induction by

daunorubicin

and instead

induced

necrosis.

[2]

AT-1

(Prostate

Cancer)

Cisplatin 50 µM 150 µM

No

intensification

of apoptotic

cell death. U-

104

attenuated

apoptosis

induction by

cisplatin and

instead

induced

necrosis.

[2]

1.4. Experimental Protocols

1.4.1. Cell Viability and Apoptosis Assay

This protocol is based on the methodology used to assess the effect of U-104 in combination

with chemotherapy on prostate cancer cells[2].
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Experimental Workflow:

Workflow for Cell Viability and Apoptosis Assays
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Caption: Workflow for cell viability and apoptosis assays.

Methodology:

Cell Culture: Culture AT-1 prostate cancer cells in appropriate media and conditions.

Treatment: Seed cells in 96-well plates. After adherence, treat the cells with U-104 (50 µM)

alone, chemotherapy (10 µM daunorubicin or 150 µM cisplatin) alone, or the combination of
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U-104 and chemotherapy for 3 hours[2].

Apoptosis Measurement (Caspase-3 Activity): Lyse the cells and measure caspase-3 activity

using a fluorometric substrate (e.g., Ac-DEVD-AMC).

Necrosis Measurement (LDH Release): Collect the cell culture supernatant and measure the

activity of lactate dehydrogenase (LDH) released from damaged cells.

Cell Number Estimation (Protein Quantification): Lyse the remaining cells and determine the

total protein content using a standard assay (e.g., BCA assay).

Data Analysis: Normalize caspase-3 activity and LDH release to the total protein amount to

determine the relative change in apoptosis and necrosis, respectively.

Section 2: PR-104 in Combination with
Chemotherapy
2.1. Introduction

PR-104 is a hypoxia-activated prodrug. It is a phosphate ester that is rapidly converted in vivo

to PR-104A. Under hypoxic conditions, PR-104A is reduced to cytotoxic nitrogen mustard

metabolites that induce DNA cross-linking, leading to cell death[4][5]. Since hypoxia is a

common feature of solid tumors and is associated with resistance to conventional therapies,

PR-104 offers a targeted approach to eliminate hypoxic cancer cells. Combining PR-104 with

chemotherapy that targets aerobic cancer cells provides a rationale for a more comprehensive

anti-tumor effect.

2.2. Mechanism of Action: Signaling Pathway

PR-104 is inactive until it is converted to PR-104A. In hypoxic environments, PR-104A is

reduced to its active metabolites, which then cross-link DNA, leading to cell cycle arrest and

apoptosis.
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Mechanism of Action of PR-104
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Caption: Mechanism of action of PR-104.

2.3. Preclinical and Clinical Data in Combination with Chemotherapy

PR-104 has shown promising activity in combination with chemotherapy and radiotherapy in

various cancer models.

Table 2: Quantitative Data for PR-104 in Combination with Chemotherapy
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Cancer
Type

Combinatio
n Agent(s)

Model
PR-104
Dosage

Outcome Reference

Pancreatic

Cancer

(Panc-01)

Gemcitabine Xenograft Not specified

Greater than

additive

antitumor

activity

[4]

Prostate

Cancer

(22RV1)

Docetaxel Xenograft Not specified

Greater than

additive

antitumor

activity

[4]

Acute

Myeloid

Leukemia

(Relapsed/Re

fractory)

Monotherapy
Phase I/II

Clinical Trial
3-4 g/m²

32%

response rate

(CR, CRi,

MLFS)

[5]

Acute

Lymphoblasti

c Leukemia

(Relapsed/Re

fractory)

Monotherapy
Phase I/II

Clinical Trial
3-4 g/m²

20%

response rate

(CR, CRi,

MLFS)

[5]

2.4. Experimental Protocols

2.4.1. In Vivo Tumor Growth Delay Study

This protocol is a general representation of methodologies used in preclinical xenograft models

to evaluate the efficacy of PR-104 in combination with chemotherapy[4].

Experimental Workflow:
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Workflow for In Vivo Tumor Growth Delay Study
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Caption: Workflow for in vivo tumor growth delay study.
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Methodology:

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5

x 10^6 Panc-01 cells) into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach

a specified volume (e.g., 100-150 mm³), randomize the mice into different treatment groups.

Treatment Administration: Administer PR-104, the chemotherapeutic agent (e.g.,

gemcitabine), or the combination at predetermined doses and schedules. Include a vehicle

control group.

Monitoring: Measure tumor dimensions and body weight 2-3 times per week.

Endpoint: The study endpoint is typically when tumors reach a specific volume (e.g., 1000

mm³) or when signs of toxicity are observed.

Data Analysis: Calculate tumor growth delay, which is the difference in the time it takes for

tumors in the treated groups to reach the endpoint volume compared to the control group.

Section 3: AK-104 (Cadonilimab) in Combination
with Chemotherapy
3.1. Introduction

AK-104 (Cadonilimab) is a novel, tetravalent bispecific antibody that simultaneously targets two

immune checkpoint proteins: programmed cell death protein 1 (PD-1) and cytotoxic T-

lymphocyte-associated protein 4 (CTLA-4)[6][7]. By blocking both pathways, Cadonilimab is

designed to enhance the anti-tumor immune response more effectively than blocking either

pathway alone. It is being investigated in combination with chemotherapy for the first-line

treatment of various advanced solid tumors.

3.2. Mechanism of Action: Signaling Pathway
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Cadonilimab enhances the anti-tumor activity of T-cells by blocking the inhibitory signals from

both PD-1 and CTLA-4. This dual blockade leads to increased T-cell activation, proliferation,

and tumor cell killing.

Mechanism of Action of AK-104 (Cadonilimab)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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